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molecular formula C13H20ClNO2 B8457770 tert-Butylbenzylglycinatehydrochloride

tert-Butylbenzylglycinatehydrochloride

Cat. No. B8457770
M. Wt: 257.75 g/mol
InChI Key: UPIWJJPDQGQPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06093731

Procedure details

N-Berzylglycine t-butyl ester ##STR118## A solution of t-butyl bromoacetate (1.5 mL, 10.1 mmol) in CH2Cl2 (10 mL) was added dropwise to a stirred solution of benzylamine (10.9 mL, 100 mmol) in CH2Cl2 (40 mL) at 0° C., the mixture was stirred for 1 h and then warmed to room temperature and stirred for an additional 3 d. The mixture was washed with water (3×50 mL), dilute HCl (1 N) and the combined aqueous washings were extracted with Et2O. The organic phase was washed with saturated aqueous NaHCO3, dried (Na2SO4) and evaporated in vacuo. The residue was dissolved in Et2O, treated with a solution of HCl in ether (0.5 M) and the resulting precipitate was collected and dissolved in EtOAc. This solution was filtered through hyflo, and partially evaporated in vacuo to give a thick slurry. The solid was collected by filtration, washed with Et2O and then dried to give N-benzylglycine t-butyl ester hydrochloride (1.03 g, 4.00 mmol) as a white solid.
[Compound]
Name
t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(Cl)[Cl:19]>>[ClH:19].[C:6]([O:5][C:3](=[O:4])[CH2:2][NH:17][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([CH3:9])([CH3:8])[CH3:7] |f:3.4|

Inputs

Step One
Name
t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.5 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
10.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
40 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for an additional 3 d
Duration
3 d
WASH
Type
WASH
Details
The mixture was washed with water (3×50 mL), dilute HCl (1 N)
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous washings were extracted with Et2O
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in Et2O
ADDITION
Type
ADDITION
Details
treated with a solution of HCl in ether (0.5 M)
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc
FILTRATION
Type
FILTRATION
Details
This solution was filtered through hyflo
CUSTOM
Type
CUSTOM
Details
partially evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a thick slurry
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C(C)(C)(C)OC(CNCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4 mmol
AMOUNT: MASS 1.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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